N-(Azepan-4-yl)-3-chlorobenzamide
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Overview
Description
N-(Azepan-4-yl)-3-chlorobenzamide is a chemical compound that features a benzamide structure with a 3-chloro substituent and an azepane ring attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azepan-4-yl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with azepane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Azepan-4-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine substituent or reduce the amide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or secondary amines.
Substitution: Products may include various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(Azepan-4-yl)-3-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(Azepan-4-yl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(Azepan-4-yl)-3-methoxybenzamide
- N-(Azepan-4-yl)-3-fluorobenzamide
- N-(Azepan-4-yl)-3-iodobenzamide
Uniqueness
N-(Azepan-4-yl)-3-chlorobenzamide is unique due to the presence of the chlorine substituent, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, fluoro, or iodo groups.
Properties
Molecular Formula |
C13H17ClN2O |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-(azepan-4-yl)-3-chlorobenzamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-4-1-3-10(9-11)13(17)16-12-5-2-7-15-8-6-12/h1,3-4,9,12,15H,2,5-8H2,(H,16,17) |
InChI Key |
CQPRVDSSLNNSQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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